5-Chloro-2-(2-ethylphenoxy)benzaldehyde
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Overview
Description
5-Chloro-2-(2-ethylphenoxy)benzaldehyde: is a chemical compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 g/mol . . This compound is characterized by the presence of a chloro group, an ethylphenoxy group, and a benzaldehyde moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-ethylphenoxy)benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-ethylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-(2-ethylphenoxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 5-Chloro-2-(2-ethylphenoxy)benzoic acid.
Reduction: 5-Chloro-2-(2-ethylphenoxy)benzyl alcohol.
Substitution: 5-Amino-2-(2-ethylphenoxy)benzaldehyde or 5-Thio-2-(2-ethylphenoxy)benzaldehyde.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-ethylphenoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 5-Chloro-2-(2-methylphenoxy)benzaldehyde
- 5-Chloro-2-(2-propylphenoxy)benzaldehyde
- 5-Chloro-2-(2-isopropylphenoxy)benzaldehyde
Comparison: 5-Chloro-2-(2-ethylphenoxy)benzaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different alkyl groups, this compound may exhibit distinct physical and chemical properties, such as solubility, boiling point, and reactivity .
Properties
IUPAC Name |
5-chloro-2-(2-ethylphenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-2-11-5-3-4-6-14(11)18-15-8-7-13(16)9-12(15)10-17/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPMDXQKOHBJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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